molecular formula C10H8N2O3 B2466281 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid CAS No. 1554456-89-1

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid

Cat. No.: B2466281
CAS No.: 1554456-89-1
M. Wt: 204.185
InChI Key: BVHJBHNJYWZYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may target the causative agents of these diseases, namely Leishmania strains and Plasmodium strains.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that inhibits their function . For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .

Biochemical Pathways

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect the biochemical pathways of Leishmania and Plasmodium species, thereby inhibiting their growth and proliferation.

Result of Action

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may inhibit the growth and proliferation of Leishmania and Plasmodium species at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Phenylpyrazole-3-carboxylic acid
  • 1-(4-Methoxyphenyl)pyrazole-3-carboxylic acid
  • 1-(4-Aminophenyl)pyrazole-3-carboxylic acid

Uniqueness: 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. This hydroxy group allows for additional functionalization and can influence the compound’s interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

1-(4-hydroxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-3-1-7(2-4-8)12-6-5-9(11-12)10(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHJBHNJYWZYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.